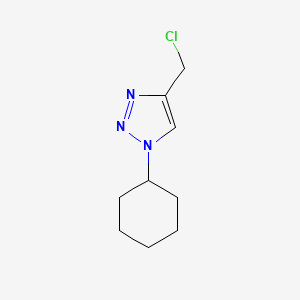

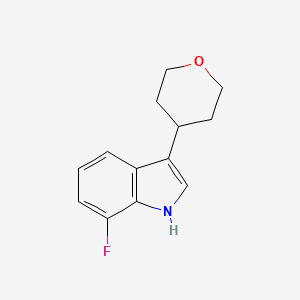

![molecular formula C19H12BrNO3S B2503916 6-Bromo-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one CAS No. 317376-11-7](/img/structure/B2503916.png)

6-Bromo-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "6-Bromo-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one" is a chemical entity that has been studied for its unique structural features and potential applications in organic synthesis. The compound is characterized by the presence of a chromene ring system, a thiazole ring, and a bromine atom, which contribute to its chemical behavior and reactivity.

Synthesis Analysis

The synthesis of related chromen-2-one derivatives has been explored through photo-reorganization processes. For instance, the photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones using UV-light from a mercury vapor lamp has been shown to yield angular pentacyclic compounds, including dihydro and aromatic products. The distribution of these products is influenced by the structure of the 3-alkoxy groups, with the phenyl moiety in the 3-benzyloxy group significantly affecting the formation of dihydro products. This method provides a green and convenient synthesis route for benzothiophene fused xanthenone derivatives without the need for specific or toxic reagents .

Molecular Structure Analysis

The molecular structure of a similar compound, (E)-6-Bromo-3-{2-[2-(2-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one, has been analyzed, revealing that the molecule adopts an E configuration around the central C=N double bond. The chromene and thiazole rings are nearly planar, with the chromene ring system inclined at specific angles relative to the thiazole and benzene rings. The thiazole ring also forms a dihedral angle with the benzene ring, indicating a certain degree of spatial arrangement within the molecule .

Chemical Reactions Analysis

Although the specific chemical reactions of "this compound" are not detailed in the provided papers, the structural similarities with the compounds studied suggest that it may undergo photochemical reorganization under similar conditions. The presence of the bromine atom and the methoxy group could influence its reactivity, potentially leading to the formation of novel organic scaffolds when subjected to UV-light or other reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the molecular structure analysis. The planarity of the chromene and thiazole rings suggests a degree of rigidity in the molecular structure, which could affect its physical properties such as melting point and solubility. The inclination angles between the rings may influence intermolecular interactions, as seen in the crystal structure of the related compound, where molecules are connected by N—H⋯O hydrogen bonds, forming supramolecular chains along the crystal axis. These interactions are crucial for understanding the compound's behavior in the solid state and its potential applications in materials science .

Scientific Research Applications

Antibacterial Activity

6-Bromo-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one and its derivatives have been extensively studied for their antibacterial properties. Research has shown that these compounds exhibit strong inhibitory activity against various Gram-positive and Gram-negative bacteria. For instance, Abdel-Aziem et al. (2021) synthesized derivatives of this compound, finding strong activity against Enterococcus faecalis and Pseudomonas aeruginosa (Abdel-Aziem, Baaiu, & El-Sawy, 2021). Similarly, Velpula et al. (2015) synthesized 3-(9-hydroxy-3-methoxy-7-aryl-6,7,9,10-tetrahydro-5$H$-benzo[$h$]thiazolo[2,3-$b$]quinazolin-9-yl)-2$H$-chromen-2-ones, demonstrating broad-spectrum antibacterial activity (Velpula, Banothu, Gali, Sargam, & Bavantula, 2015).

Synthesis and Bio-Evaluation of Novel Derivatives

Derivatives of this compound have been synthesized and evaluated for various biological activities. Shah et al. (2016) synthesized novel derivatives and evaluated them for antimicrobial, antifungal, and antimalarial activities (Shah, Patel, Rajani, & Karia, 2016). Another study by Sukdolak et al. (2004) focused on synthesizing derivatives that incorporated coumarin and thiazole moieties, which exhibited potential antimicrobial properties (Sukdolak, Solujic, Manojlovic, Vukovic, & Krstić, 2004).

Novel Methodologies in Synthesis

Research has also focused on novel methodologies for synthesizing compounds related to this compound. Rao et al. (2009) explored a one-step synthesis of types of 8-Thiazolyl and 8-Thiadiazinyl coumarins, demonstrating the flexibility and potential of these compounds in chemical synthesis (Rao & Reddy, 2009).

Potential in Cancer Research

Some studies have explored the potential of these compounds in cancer research. Ambati et al. (2017) synthesized 3-(4-phenylisothiazol-5-yl)-2H-chromen-2-one derivatives, showing moderate cytotoxic activity against various cancer cell lines (Ambati, Gudala, Sharma, Penta, Reddy, Bomma, Janapala, & Pola, 2017).

Antimicrobial Agents

Ansari & Khan (2017) synthesized novel quinoline-pyrazoline-based coumarinyl thiazole derivatives as antimicrobial agents. Their study indicated the potential of structurally modified derivatives for enhanced antimicrobial efficacy (Ansari & Khan, 2017).

Photochemical and Electronic Properties

Kumbar et al. (2018) studied novel coumarin-based organic dyes, indicating their relevance in photonic and electronic devices due to their unique photochemical properties (Kumbar, Sannaikar, Shaikh, Kamble, Wari, Inamdar, Qiao, Revanna, Madegowda, Dasappa, & Kamble, 2018).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with similar compounds , it is likely that multiple biochemical pathways could be affected.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific studies on this compound. Similar compounds have shown a range of biological activities, suggesting that the compound could have diverse molecular and cellular effects .

Safety and Hazards

properties

IUPAC Name |

6-bromo-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12BrNO3S/c1-23-14-5-2-11(3-6-14)16-10-25-18(21-16)15-9-12-8-13(20)4-7-17(12)24-19(15)22/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAHVYHWLAVLFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

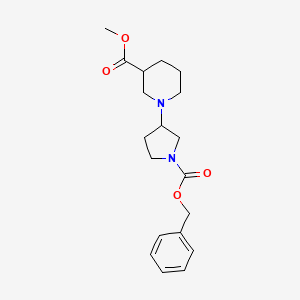

![6-(4-bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B2503833.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B2503834.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2503840.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-methylsulfanylphenyl)methanone](/img/structure/B2503845.png)

![5-(4-ethoxyphenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2503849.png)

![N-[4-(dimethylamino)phenyl]-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503854.png)

![(2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile](/img/structure/B2503856.png)